4-Trifluoromethylsalicylic acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5F3O3 |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

XMLFPUBZFSJWCN-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(F)(F)F)O)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Trifluoromethylsalicylic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of 4-Trifluoromethylsalicylic acid-13C6. This isotopically labeled compound is a critical tool in pharmaceutical research and development, particularly in studies involving drug metabolism, pharmacokinetics (DMPK), and as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled derivative of 4-Trifluoromethylsalicylic acid. The incorporation of six carbon-13 isotopes into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled drug or its metabolites. It is a white crystalline solid that is stable under normal laboratory conditions and soluble in organic solvents.[1]

Physicochemical Data

Precise experimental data for the 13C6-labeled compound is not widely published. The following table includes data for the unlabeled 4-Trifluoromethylsalicylic acid, which is expected to have very similar physicochemical properties.

| Property | Value (Unlabeled Analog) | Notes |

| Molecular Formula | C8H5F3O3 | For 4-Trifluoromethylsalicylic acid |

| Molecular Weight | 206.12 g/mol | For 4-Trifluoromethylsalicylic acid |

| CAS Number | 322-79-2 | For 4-Trifluoromethylsalicylic acid |

| Appearance | White crystalline solid | Property is expected to be identical for the labeled compound. |

| Melting Point | 171-174 °C | Data for unlabeled analog; isotopic labeling has a negligible effect on melting point. |

| Boiling Point | 258.9 °C at 760 mmHg | Data for unlabeled analog; isotopic labeling has a negligible effect on boiling point. |

| pKa | ~3.5 | Estimated based on salicylic acid and the electron-withdrawing trifluoromethyl group. |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | Qualitative data; specific solubility values are not readily available. |

13C6-Labeled Compound Specifics:

| Property | Value | CAS Number |

| Molecular Formula | C2(13C6)H5F3O2 | 1246817-12-8 |

| Molecular Weight | ~212.14 g/mol | Due to the six 13C isotopes. |

Biological Activity and Signaling Pathways

4-Trifluoromethylsalicylic acid is the primary active metabolite of the antiplatelet drug Triflusal. Its pharmacological effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes and, significantly, the modulation of inflammatory signaling pathways.

Derivatives of 4-trifluoromethylsalicylate have been identified as potent inhibitors of the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activation, 4-Trifluoromethylsalicylic acid can suppress the production of pro-inflammatory cytokines and adhesion molecules, contributing to its anti-inflammatory and anti-thrombotic effects.

Caption: Inhibition of the NF-κB signaling pathway by 4-Trifluoromethylsalicylic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on general organic chemistry principles and common analytical practices, the following methodologies can be proposed.

Proposed Synthesis Workflow

The synthesis of this compound would likely start from a 13C6-labeled benzene derivative and proceed through several steps to introduce the carboxylic acid, hydroxyl, and trifluoromethyl groups.

References

An In-depth Technical Guide to 4-Trifluoromethylsalicylic acid-13C6

CAS Number: 1246817-12-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Trifluoromethylsalicylic acid-13C6, a stable isotope-labeled compound of significant interest in pharmaceutical research and development. This document details its chemical properties, biological activities, mechanisms of action, and applications, with a focus on its role as a tracer in pharmacokinetic and metabolic studies.

Introduction

This compound is the isotopically labeled form of 4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). HTB is the main and active metabolite of Triflusal, an antiplatelet drug used in the prevention of thromboembolic diseases.[1][2] The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices without the need for radioactive labeling.[][4] Its primary application lies in drug metabolism and pharmacokinetic (DMPK) studies, where it serves as a tracer to elucidate the absorption, distribution, metabolism, and excretion (ADME) of its unlabeled counterpart.[][5][6]

Physicochemical Properties

The physicochemical properties of the unlabeled 4-Trifluoromethylsalicylic acid are summarized below. The isotopic labeling with 13C has a negligible effect on these properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₃ | [7][8] |

| Molecular Weight | 206.12 g/mol | [7][8] |

| Appearance | White to almost white crystalline powder | [8][9] |

| Melting Point | 178 °C | [7] |

| Boiling Point | 286.4±40.0 °C (Predicted) | [7] |

| Density | 1.539±0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in Methanol | [10] |

| Purity | >98.0% (GC) | [8] |

Biological Activity and Mechanism of Action

The biological activity of this compound is identical to its unlabeled form, HTB. HTB exhibits antiplatelet, anti-inflammatory, and neuroprotective properties through multiple mechanisms of action.

Antiplatelet Activity

HTB's primary therapeutic effect is the inhibition of platelet aggregation.[1] This is achieved through a dual mechanism:

-

Inhibition of Cyclooxygenase-1 (COX-1): Similar to aspirin, HTB inhibits COX-1, which in turn blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2][11]

-

Inhibition of Phosphodiesterase (PDE): HTB also inhibits phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP inhibits platelet activation and aggregation.[2][11]

Anti-inflammatory and Neuroprotective Effects

HTB has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] By blocking NF-κB activation, HTB can suppress the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects. This mechanism is also implicated in its observed neuroprotective properties.[11][13]

Pharmacokinetics

Pharmacokinetic data for 4-Trifluoromethylsalicylic acid (HTB) has been established through studies of its parent drug, Triflusal. Triflusal is rapidly metabolized to HTB, which is responsible for the majority of the therapeutic effect and has a significantly longer half-life.[14][15]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | 2.35 - 4.96 hours | [6][14] |

| Peak Plasma Concentration (Cmax) | 92.7 ± 17.1 µg/mL (after a single 900 mg oral dose of Triflusal) | [14] |

| Elimination Half-life (t1/2) | 34.3 - 65.57 hours | [6][14] |

| Protein Binding | ~99% | [1] |

| Metabolism | Triflusal is deacetylated in the liver to form HTB. | [1] |

| Excretion | Primarily renal. | [1] |

Experimental Protocols

Synthesis of 4-Trifluoromethylsalicylic acid

A general method for the preparation of 4-trifluoromethylsalicylic acids involves the carboxylation of a trifluoromethyl-substituted phenol.[16] A specific protocol for the synthesis of the 13C6-labeled variant is not publicly available but would follow a similar synthetic route using a 13C6-labeled phenol precursor.

General Synthetic Approach (Kolbe-Schmitt Reaction):

-

m-Trifluoromethylphenol is reacted with a base, such as potassium carbonate, to form the corresponding phenoxide salt.

-

The phenoxide is then subjected to carboxylation by heating under pressure with carbon dioxide.

-

The reaction mixture is cooled and then acidified with a mineral acid to yield 4-trifluoromethylsalicylic acid.[16]

In Vivo Pharmacokinetic Study Using this compound

This protocol outlines a representative pharmacokinetic study in a rodent model to determine the ADME properties of 4-Trifluoromethylsalicylic acid.

Objective: To determine the pharmacokinetic profile of 4-Trifluoromethylsalicylic acid following oral administration in rats.

Materials:

-

4-Trifluoromethylsalicylic acid (unlabeled)

-

This compound (as an internal standard for LC-MS/MS analysis)

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: A cohort of rats is administered a single oral dose of 4-Trifluoromethylsalicylic acid at a predetermined concentration (e.g., 10 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into EDTA-containing tubes.

-

Plasma Preparation: The blood samples are centrifuged at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Sample Analysis (LC-MS/MS):

-

Plasma samples are thawed and prepared for analysis, which typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing the this compound internal standard.

-

After centrifugation, the supernatant is injected into the LC-MS/MS system.

-

The concentrations of the unlabeled drug and the labeled internal standard are determined by multiple reaction monitoring (MRM).

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC (area under the curve), and elimination half-life using appropriate software.

Visualizations

Metabolic Pathway of Triflusal

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Triflusal? [synapse.patsnap.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Pharmacodynamic Properties of Antiplatelet Agents - Page 2 [medscape.com]

- 6. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(trifluoro methyl) salicylic acid [chembk.com]

- 8. 4-(Trifluoromethyl)salicylic Acid | CymitQuimica [cymitquimica.com]

- 9. cphi-online.com [cphi-online.com]

- 10. 4-(Trifluoromethyl)salicylic Acid 328-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Trifluoromethylsalicylic acid | 328-90-5 [m.chemicalbook.com]

- 13. Protective effect of triflusal and its main metabolite HTB in an in vitro model of anoxia-reoxygenation in rat brain slices: comparison with acetylsalicylic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of triflusal after single and repeated doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US2894984A - 4-trifluoromethyl salicylic acids and their preparation - Google Patents [patents.google.com]

In-Depth Technical Guide: Synthesis and Characterization of 4-Trifluoromethylsalicylic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Trifluoromethylsalicylic acid-¹³C₆ (Desacetyl triflusal-¹³C₆). This isotopically labeled compound is a valuable internal standard for pharmacokinetic and metabolic studies of its parent drug, Triflusal, a platelet aggregation inhibitor. This document details a proposed synthetic pathway, experimental protocols for characterization, and a summary of key analytical data.

Introduction

4-Trifluoromethylsalicylic acid, the primary active metabolite of the antithrombotic agent Triflusal, plays a crucial role in its pharmacological activity. The ¹³C₆-labeled analogue serves as an essential tool in drug development, enabling precise quantification in biological matrices through mass spectrometry-based assays. Its use mitigates matrix effects and improves the accuracy and reliability of bioanalytical methods. This guide outlines a feasible synthetic approach and the analytical techniques for its characterization.

Synthesis of 4-Trifluoromethylsalicylic acid-¹³C₆

A specific, publicly available, detailed synthesis protocol for 4-Trifluoromethylsalicylic acid-¹³C₆ is not readily found in the literature. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of salicylic acids and isotopically labeled aromatic compounds. The proposed synthesis involves a two-step process starting from the commercially available 4-(trifluoromethyl)phenol, which would first need to be synthesized in its ¹³C₆-labeled form, followed by a Kolbe-Schmitt carboxylation.

Proposed Synthetic Pathway

The proposed synthesis follows these key transformations:

-

Carboxylation of 4-(Trifluoromethyl)phenol-¹³C₆: The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In this reaction, the sodium salt of 4-(trifluoromethyl)phenol-¹³C₆ (sodium 4-(trifluoromethyl)phenoxide-¹³C₆) is heated with carbon dioxide under pressure, followed by acidification to yield 4-Trifluoromethylsalicylic acid-¹³C₆.

Caption: Proposed synthetic workflow for 4-Trifluoromethylsalicylic acid-¹³C₆.

Experimental Protocol: Kolbe-Schmitt Carboxylation (Proposed)

This protocol is a general adaptation of the Kolbe-Schmitt reaction and would require optimization for this specific substrate.

-

Formation of the Phenoxide: In a high-pressure autoclave, dissolve 4-(trifluoromethyl)phenol-¹³C₆ in a suitable anhydrous solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide (NaOH) and heat the mixture to remove water, forming the dry sodium phenoxide.

-

Carboxylation: Pressurize the autoclave with carbon dioxide (CO₂) to approximately 100 atm and heat to around 125 °C for several hours.

-

Work-up and Isolation: After cooling and depressurizing the reactor, dissolve the solid residue in water. Acidify the aqueous solution with a strong acid, such as sulfuric acid (H₂SO₄), to precipitate the 4-Trifluoromethylsalicylic acid-¹³C₆.

-

Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization

The characterization of 4-Trifluoromethylsalicylic acid-¹³C₆ is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

Caption: Analytical workflow for the characterization of 4-Trifluoromethylsalicylic acid-¹³C₆.

Quantitative Data Summary

The following table summarizes the key specifications and available data for 4-Trifluoromethylsalicylic acid-¹³C₆.

| Parameter | Value | Reference |

| CAS Number | 1246817-12-8 | Commercial Suppliers |

| Molecular Formula | C₈H₅F₃O₃ (with ¹³C₆) | Calculated |

| Molecular Weight | 212.07 g/mol | Calculated |

| Appearance | Beige Solid | Certificate of Analysis |

| Chemical Purity (HPLC) | 98.2% | Certificate of Analysis |

| Isotopic Purity (¹³C) | 99 atom % ¹³C | Certificate of Analysis |

| Mass Spectrometry (ESI-) | m/z = 211.4 [M-H]⁻ | Certificate of Analysis |

Experimental Protocols for Characterization

-

Objective: To determine the chemical purity of the synthesized compound.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 230 and 300 nm for salicylic acid derivatives).

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

-

Objective: To confirm the molecular weight and isotopic incorporation.

-

Methodology:

-

Ionization Technique: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the exact mass.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer or inject it via an LC system.

-

Expected Result: The mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 211.0. The high-resolution mass should be consistent with the calculated exact mass for C₂¹³C₆H₄F₃O₃⁻.

-

-

Objective: To confirm the chemical structure and the position of the ¹³C labels.

-

Methodology:

-

Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR: The proton spectrum will show signals for the aromatic protons. The signals will likely exhibit complex splitting patterns due to ¹H-¹³C coupling.

-

¹³C NMR: The carbon spectrum will show enhanced signals for the six carbon atoms of the benzene ring due to the ¹³C enrichment. The chemical shifts will be similar to the non-labeled compound, but the signals will be singlets (if proton-decoupled) and significantly more intense.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

-

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted based on similar structures):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-¹³C | - | ~115 |

| C2-¹³C | - | ~160 |

| C3-¹³C | ~7.0 | ~118 |

| C4-¹³C | - | ~135 (q, J(C,F) ≈ 30 Hz) |

| C5-¹³C | ~7.8 | ~128 |

| C6-¹³C | ~7.9 | ~132 |

| C=O | - | ~172 |

| CF₃ | - | ~124 (q, J(C,F) ≈ 272 Hz) |

Note: 'q' denotes a quartet due to coupling with fluorine.

-

Objective: To identify the characteristic functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Peaks:

-

~3200-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.

-

~1680-1650 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1610, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.

-

~1250 cm⁻¹: C-O stretching of the phenol.

-

Safety and Handling

4-Trifluoromethylsalicylic acid-¹³C₆ should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide outlines a proposed synthesis and comprehensive characterization of 4-Trifluoromethylsalicylic acid-¹³C₆. The provided methodologies for synthesis and analysis are based on established chemical principles and available data. The successful synthesis and thorough characterization of this isotopically labeled standard are critical for its application in advancing the research and development of Triflusal and related pharmaceutical compounds.

The Role of 4-Trifluoromethylsalicylic acid-13C6 in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 4-Trifluoromethylsalicylic acid-13C6, a stable isotope-labeled compound, in the field of pharmaceutical research and development. Its primary utility lies in its role as an internal standard for the quantitative analysis of its unlabeled counterpart, 4-Trifluoromethylsalicylic acid, which is the principal active metabolite of the antiplatelet drug Triflusal.

Core Application: An Ideal Internal Standard in Bioanalysis

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target analyte.[1]

This compound, also known as Desacetyl triflusal-13C6 or HTB-13C6, is employed to precisely measure the concentration of 4-Trifluoromethylsalicylic acid (HTB) in biological matrices such as plasma and urine. This is critical for pharmacokinetic (PK) and drug metabolism (DMPK) studies of Triflusal.[3][4]

The Metabolic Pathway of Triflusal

Triflusal is rapidly deacetylated in the body to its main active metabolite, 4-Trifluoromethylsalicylic acid (HTB).[5][6] HTB itself possesses antiplatelet activity and has a significantly longer plasma half-life than the parent drug, contributing substantially to the therapeutic effect of Triflusal.[5][6][7] Accurate quantification of HTB is therefore essential for understanding the overall pharmacokinetics and pharmacodynamics of Triflusal.

Caption: Metabolic conversion of Triflusal to its active metabolite, HTB.

Experimental Protocol: Quantification of 4-Trifluoromethylsalicylic acid (HTB) in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of HTB in human plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method development and validation.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used for this analysis.

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, linear gradient to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

3. Mass Spectrometry Parameters (MRM Transitions)

The following table summarizes the precursor and product ion transitions for the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Trifluoromethylsalicylic acid (HTB) | 205.0 | 161.0 | -20 |

| This compound | 211.0 | 167.0 | -20 |

Note: These values are illustrative and should be optimized for the specific instrument used.

Data Presentation: Pharmacokinetic Parameters of Triflusal and HTB

The use of this compound allows for the accurate determination of the pharmacokinetic profile of HTB. The following table summarizes typical pharmacokinetic parameters for Triflusal and its metabolite HTB after a single oral dose.

| Parameter | Triflusal | 4-Trifluoromethylsalicylic acid (HTB) |

| Tmax (h) | 0.5 - 1.0 | 2.0 - 5.0 |

| Cmax (µg/mL) | 10 - 15 | 90 - 100 |

| t1/2 (h) | 0.4 - 0.7 | 34 - 65 |

| Bioavailability (%) | 83 - 100 | - |

| Protein Binding (%) | ~99 | ~99 |

Data compiled from multiple pharmacokinetic studies.[5][7][8]

Workflow for Bioanalytical Method Development and Validation

The development and validation of a quantitative bioanalytical method using this compound follows a structured workflow to ensure reliability and accuracy.

Caption: Workflow for bioanalytical method development and validation.

Conclusion

This compound is an indispensable tool in the development of Triflusal and other pharmaceuticals where 4-Trifluoromethylsalicylic acid is a metabolite. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the active metabolite HTB in biological matrices. This, in turn, allows for a thorough understanding of the drug's pharmacokinetic and metabolic profile, which is a critical component of regulatory submissions and the overall drug development process. The methodologies and data presented in this guide underscore the importance of this compound in modern bioanalytical chemistry and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. symeres.com [symeres.com]

- 5. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medscape.com [medscape.com]

- 7. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Desacetyl triflusal-13C6 structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desacetyl triflusal-13C6, a stable isotope-labeled active metabolite of the antiplatelet agent Triflusal. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Details

Desacetyl triflusal-13C6 is the carbon-13 labeled version of Desacetyl triflusal, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). HTB is the primary and active metabolite of Triflusal, responsible for a significant portion of its therapeutic effects. The incorporation of six carbon-13 isotopes makes it a valuable tool for metabolic studies, pharmacokinetics, and as an internal standard in analytical assays.

Chemical Structure

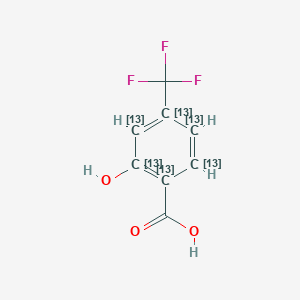

The chemical structure of the unlabeled Desacetyl triflusal is presented below. In Desacetyl triflusal-13C6, the six carbon atoms of the benzene ring are replaced with the 13C isotope.

Figure 1. Chemical structure of Desacetyl triflusal (unlabeled).

Quantitative Data Summary

The key quantitative data for Desacetyl triflusal-13C6 are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂(¹³C)₆H₅F₃O₃ | [1] |

| Molecular Weight | 212.07 g/mol | [1] |

| CAS Number | 1246817-12-8 | [1] |

| Appearance | Beige to off-white solid | |

| Purity (typical) | ≥98% by HPLC; ≥99 atom % ¹³C | |

| Synonyms | 2-Hydroxy-4-(trifluoromethyl)benzoic Acid-13C6, 4-(Trifluoromethyl)salicylic Acid-13C6 |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Desacetyl triflusal has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous inflammatory diseases and cancers.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of pro-inflammatory genes.

Desacetyl triflusal is understood to exert its inhibitory effect by preventing the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing the activation of target genes.

Experimental Protocols

While specific protocols detailing the use of Desacetyl triflusal-13C6 are proprietary to the research conducting them, the following are representative and widely accepted methods for assessing the inhibition of the NF-κB pathway by a test compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and grown to 70-80% confluency.

-

Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

b. Compound Treatment and Stimulation:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of Desacetyl triflusal or vehicle control.

-

Cells are pre-incubated with the compound for 1-2 hours.

-

NF-κB activation is induced by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

c. Luciferase Activity Measurement:

-

The medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a passive lysis buffer.

-

Firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The inhibitory effect of Desacetyl triflusal is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated vehicle control.

Western Blot for p65 Nuclear Translocation

This method visualizes the inhibition of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

a. Cell Culture and Treatment:

-

A suitable cell line (e.g., HeLa or RAW 264.7 macrophages) is cultured in appropriate media.

-

Cells are seeded in 6-well plates and grown to near confluency.

-

Cells are pre-treated with Desacetyl triflusal or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or lipopolysaccharide) for 30-60 minutes.

b. Nuclear and Cytoplasmic Fractionation:

-

Cells are washed with ice-cold PBS and harvested.

-

Cytoplasmic and nuclear protein fractions are isolated using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol. The purity of the fractions should be confirmed by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.

c. Western Blotting:

-

Protein concentrations of the fractions are determined using a BCA or Bradford assay.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

-

The intensity of the p65 band in the nuclear fraction is compared between treated and untreated cells to determine the extent of inhibition of nuclear translocation.

Conclusion

Desacetyl triflusal-13C6 is an essential tool for researchers in pharmacology and drug development. Its well-defined chemical properties and its role as a stable-labeled active metabolite of Triflusal make it invaluable for detailed pharmacokinetic and mechanistic studies. The understanding of its inhibitory action on the NF-κB signaling pathway opens avenues for investigating its therapeutic potential in a range of inflammatory conditions. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the biological activities of this compound.

References

Isotopic Purity of 4-Trifluoromethylsalicylic acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Trifluoromethylsalicylic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Understanding the isotopic composition of this compound is paramount for ensuring the accuracy and reliability of experimental results in drug metabolism, pharmacokinetic, and toxicology studies. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and discusses the synthetic pathways that influence the final isotopic distribution.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defining the proportion of the desired 13C6-labeled molecule relative to other isotopic variants (isotopologues). While the specific isotopic distribution can vary between synthetic batches, a representative analysis is presented in Table 1. This data is typically obtained using high-resolution mass spectrometry.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Description | Representative Abundance (%) |

| ¹³C₆ | Fully labeled with six ¹³C atoms | > 99% |

| ¹³C₅ | Contains five ¹³C atoms and one ¹²C atom | < 1% |

| ¹³C₄ | Contains four ¹³C atoms and two ¹²C atoms | < 0.1% |

| ¹³C₃ | Contains three ¹³C atoms and three ¹²C atoms | < 0.05% |

| ¹³C₂ | Contains two ¹³C atoms and four ¹²C atoms | < 0.01% |

| ¹³C₁ | Contains one ¹³C atom and five ¹²C atoms | < 0.01% |

| ¹²C₈ | Unlabeled 4-Trifluoromethylsalicylic acid | < 0.01% |

Note: The values presented are typical and may vary by manufacturer and lot.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds relies on sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the most common and precise method for determining the isotopic enrichment of labeled compounds.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS). The chromatography step ensures that the compound of interest is separated from any potential impurities before it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized without significant fragmentation.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to separate the ions based on their mass-to-charge ratio (m/z). The high resolving power of these instruments is essential to distinguish between the different ¹³C isotopologues.

-

Data Analysis: The relative intensities of the peaks corresponding to each isotopologue (e.g., ¹³C₆, ¹³C₅, etc.) are measured. The isotopic purity is then calculated as the percentage of the ¹³C₆ isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy can also be employed to assess isotopic enrichment.

Methodology:

-

Sample Preparation: A concentrated solution of the labeled compound is prepared in a deuterated solvent.

-

¹³C NMR Spectrum Acquisition: A quantitative ¹³C NMR spectrum is acquired. This requires specific experimental parameters to ensure the signal intensity is directly proportional to the number of nuclei, including a long relaxation delay and the use of an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

-

Data Analysis: The integrals of the signals corresponding to the ¹³C atoms in the labeled compound are compared to any residual signals from the unlabeled (¹²C) counterpart at natural abundance. This comparison allows for the calculation of the overall ¹³C enrichment.

Synthesis and Potential Isotopic Impurities

The isotopic purity of this compound is largely determined by the isotopic enrichment of the starting materials and the synthetic route employed. The most common approach for the synthesis of aromatic compounds uniformly labeled with ¹³C involves starting with ¹³C₆-benzene.

The primary source of isotopic impurities is the presence of incompletely labeled precursors in the ¹³C₆-benzene starting material. For instance, the presence of ¹³C₅-benzene will lead to the formation of ¹³C₅-4-Trifluoromethylsalicylic acid. The multi-step synthesis from ¹³C₆-benzene to the final product is designed to preserve the isotopic labeling.

Visualizations

The following diagrams illustrate the workflow for determining isotopic purity and the general synthetic relationship.

Caption: Workflow for Isotopic Purity Determination.

4-Trifluoromethylsalicylic acid-13C6: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Trifluoromethylsalicylic acid-13C6. While this compound is isotopically labeled for use as a tracer or internal standard in research and development, its chemical properties and associated hazards are essentially identical to its non-labeled parent compound, 4-Trifluoromethylsalicylic acid.[1] Therefore, the safety precautions outlined herein are based on the data available for the non-labeled analogue.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Trifluoromethylsalicylic acid. The addition of six 13C isotopes results in a negligible change to these values.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₃ (non-labeled) |

| Molar Mass | 206.12 g/mol (non-labeled)[2][3][4] |

| Appearance | White to almost white crystalline powder[3][5] |

| Melting Point | 178 °C[2] |

| Boiling Point | 286.4 ± 40.0 °C (Predicted)[2] |

| Density | 1.539 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in methanol.[6] |

Hazard Identification and Safety Precautions

4-Trifluoromethylsalicylic acid is classified as a hazardous substance. All handling and experimental procedures should be conducted with appropriate safety measures in place.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The recommended level of protection is equivalent to Level C or D, depending on the scale and nature of the work.[7]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the generation of dust.

-

Use appropriate personal protective equipment.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of chemical compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(trifluoro methyl) salicylic acid [chembk.com]

- 3. 4-(Trifluoromethyl)salicylic Acid | CymitQuimica [cymitquimica.com]

- 4. 4-Trifluoromethylsalicylic acid | 328-90-5 [m.chemicalbook.com]

- 5. cphi-online.com [cphi-online.com]

- 6. 4-(Trifluoromethyl)salicylic Acid 328-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Trifluoromethylsalicylic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trifluoromethylsalicylic acid, the primary active metabolite of the antiplatelet agent Triflusal, exhibits a multi-faceted mechanism of action.[1][2] This technical guide delineates the core molecular pathways influenced by this compound, with a particular focus on its antiplatelet, anti-inflammatory, and neuroprotective effects. The isotopic labeling with Carbon-13 (-13C6) does not alter the biological activity but serves as a crucial tool for metabolic and pharmacokinetic studies. The primary mechanisms of action include the inhibition of cyclooxygenase-1 (COX-1), leading to a reduction in thromboxane A2 synthesis, modulation of phosphodiesterase (PDE) activity, and the suppression of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1][2][3] This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

Triflusal, a salicylic acid derivative, is a prodrug that undergoes rapid deacetylation in the liver to form its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which is chemically known as 4-Trifluoromethylsalicylic acid.[4] The presence of a trifluoromethyl group on the salicylate molecule significantly enhances its pharmacological activity compared to aspirin and sodium salicylate.[3][5] This guide will focus on the mechanism of action of this active metabolite, HTB.

Pharmacokinetics

Following oral administration, Triflusal is quickly absorbed and biotransformed into HTB.[6] The pharmacokinetic profiles of Triflusal and HTB are distinct, with HTB exhibiting a much longer half-life, which contributes to the sustained therapeutic effect.[4][6]

Table 1: Pharmacokinetic Parameters of Triflusal and its Active Metabolite HTB in Healthy Subjects (Single 900 mg Oral Dose) [2][6]

| Parameter | Triflusal | HTB (4-Trifluoromethylsalicylic acid) |

| Cmax (Maximum Plasma Concentration) | 11.6 ± 1.7 µg/mL | 92.7 ± 17.1 µg/mL |

| tmax (Time to Cmax) | 0.88 ± 0.26 h | 4.96 ± 1.37 h |

| t1/2 (Elimination Half-life) | 0.55 h | 34.3 ± 5.3 h |

| Cl/F (Clearance) | 45.5 ± 11.0 L/h | 0.18 ± 0.04 L/h |

Core Mechanisms of Action

Antiplatelet Effects

The primary therapeutic application of Triflusal is the prevention of thromboembolic events, which is attributed to the potent antiplatelet activity of HTB. This activity is achieved through a combination of mechanisms.

Similar to aspirin, Triflusal and HTB inhibit COX-1, an enzyme crucial for the conversion of arachidonic acid to prostaglandin H2, the precursor of Thromboxane A2 (TXA2).[7][8] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[8] By inhibiting COX-1, HTB effectively reduces TXA2 production, thereby attenuating platelet aggregation.[7][8]

HTB also inhibits phosphodiesterases (PDEs), enzymes that catalyze the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Increased intracellular levels of cAMP inhibit platelet activation and aggregation.[9] This dual mechanism of COX-1 and PDE inhibition makes HTB a potent antiplatelet agent.[9]

-

Preservation of Prostacyclin: Unlike aspirin, Triflusal appears to spare vascular prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1]

-

Increased Nitric Oxide Synthesis: Triflusal has been shown to increase the synthesis of nitric oxide in neutrophils, which can contribute to its anti-aggregant effects.[1]

Anti-inflammatory and Neuroprotective Effects

Beyond its antiplatelet activity, HTB exhibits significant anti-inflammatory and neuroprotective properties, primarily through the inhibition of the NF-κB signaling pathway.

HTB is a potent inhibitor of NF-κB activation.[3][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines.[3] By inhibiting NF-κB, HTB can reduce the inflammatory response in various pathological conditions.

The inhibitory effect of HTB on NF-κB activation is significantly more potent than that of aspirin or salicylate, indicating that the trifluoromethyl group plays a crucial role in this enhanced activity.[3][5]

Table 2: Comparative IC50 Values for Inhibition of iNOS Induction (a downstream effect of NF-κB activation) in Rat Peritoneal Macrophages [3][5]

| Compound | IC50 (mM) |

| Triflusal | 1.13 ± 0.12 |

| HTB (4-Trifluoromethylsalicylic acid) | 1.84 ± 0.34 |

| Aspirin | 6.08 ± 1.53 |

| Salicylate | 9.16 ± 1.9 |

A direct consequence of NF-κB inhibition is the reduced expression of vascular cell adhesion molecule-1 (VCAM-1).[3] VCAM-1 is an adhesion molecule expressed on endothelial cells that facilitates the recruitment of inflammatory cells to sites of inflammation. Both Triflusal and HTB have been shown to completely inhibit VCAM-1 mRNA expression at a concentration of 4 mM, whereas aspirin and salicylate only produced a 36-43% inhibition at the same concentration.[5]

Signaling Pathways and Experimental Workflows

Caption: NF-κB Signaling Pathway Inhibition by 4-Trifluoromethylsalicylic acid (HTB).

Caption: General Experimental Workflow for Investigating the Mechanism of Action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of 4-Trifluoromethylsalicylic acid (HTB).

COX-1 Inhibition Assay (Thromboxane B2 Measurement in Platelets)

Objective: To determine the inhibitory effect of HTB on COX-1 activity by measuring the production of Thromboxane B2 (TXB2), a stable metabolite of TXA2, in human platelets.

Materials:

-

Human platelet-rich plasma (PRP)

-

4-Trifluoromethylsalicylic acid (HTB)

-

Arachidonic acid

-

Phosphate-buffered saline (PBS)

-

TXB2 ELISA kit

-

Spectrophotometer

Procedure:

-

Platelet Preparation: Isolate platelets from fresh human blood by centrifugation to obtain PRP.

-

Compound Incubation: Pre-incubate aliquots of PRP with varying concentrations of HTB (e.g., 0.1 µM to 100 µM) or vehicle control for 15 minutes at 37°C.

-

Stimulation: Initiate the reaction by adding arachidonic acid to a final concentration of 100 µM to stimulate TXA2 production.

-

Reaction Termination: After 5 minutes of incubation at 37°C, terminate the reaction by adding a stopping solution (e.g., indomethacin).

-

TXB2 Measurement: Centrifuge the samples to pellet the platelets and collect the supernatant. Measure the concentration of TXB2 in the supernatant using a commercial TXB2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curve for HTB and calculate the IC50 value for COX-1 inhibition.

NF-κB Activation Assay (p65 Nuclear Translocation in HUVECs)

Objective: To quantify the inhibitory effect of HTB on TNF-α-induced NF-κB activation by measuring the nuclear translocation of the p65 subunit in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

4-Trifluoromethylsalicylic acid (HTB)

-

Formaldehyde

-

Triton X-100

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (nuclear stain)

-

High-content imaging system

Procedure:

-

Cell Culture: Culture HUVECs in 96-well plates until they reach 80-90% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of HTB or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding and then incubate with the primary antibody against p65 overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus (co-localized with DAPI) versus the cytoplasm.

-

Data Analysis: Determine the percentage of cells with nuclear p65 and calculate the IC50 of HTB for inhibiting NF-κB translocation.

VCAM-1 Expression Assay (Cell-based ELISA in HUVECs)

Objective: To measure the effect of HTB on TNF-α-induced VCAM-1 protein expression on the surface of HUVECs.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

TNF-α

-

4-Trifluoromethylsalicylic acid (HTB)

-

Primary antibody against VCAM-1

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Culture HUVECs in 96-well plates. Pre-treat with HTB or vehicle for 1 hour, followed by stimulation with TNF-α for 6-8 hours.

-

Cell Fixation: Gently wash the cells and fix with 1% paraformaldehyde for 10 minutes.

-

Antibody Incubation: Block non-specific sites and then incubate with the primary anti-VCAM-1 antibody for 1 hour.

-

Secondary Antibody and Detection: After washing, incubate with the HRP-conjugated secondary antibody for 1 hour. Add the HRP substrate and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the absorbance readings to the number of cells (e.g., using a crystal violet stain) and determine the effect of HTB on VCAM-1 expression.

Conclusion

4-Trifluoromethylsalicylic acid, the active metabolite of Triflusal, is a pharmacologically active compound with a well-defined, multi-target mechanism of action. Its ability to inhibit platelet aggregation through both COX-1 and PDE pathways, combined with its potent anti-inflammatory effects via NF-κB inhibition, underscores its therapeutic potential in the management of thromboembolic and inflammatory disorders. The enhanced potency conferred by the trifluoromethyl group highlights the importance of this structural feature in the design of novel therapeutic agents. Further research into the downstream effects of its multifaceted mechanism of action may reveal additional therapeutic applications.

References

- 1. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Triflusal? [synapse.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Stability of 13C6 Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled (SIL) compounds, particularly those uniformly labeled with Carbon-13 (¹³C), are indispensable tools in modern scientific research, especially within drug discovery and development. The incorporation of ¹³C atoms into a molecule provides a distinct mass shift that allows for its unambiguous detection and quantification by mass spectrometry (MS) and characterization by nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the molecule.[1][2] This guide provides a comprehensive overview of the physical and chemical stability of 13C6 labeled compounds, which are molecules where six carbon atoms have been replaced with the ¹³C isotope.

The stability of these labeled compounds is a critical parameter, as any degradation can compromise the accuracy of experimental results, whether they are used as internal standards for pharmacokinetic studies, tracers for metabolic flux analysis, or for elucidating complex biochemical pathways.[3][4][5] This document will delve into the isotopic effects on stability, common degradation pathways, and robust methodologies for assessing the shelf-life and integrity of 13C6 labeled compounds.

Isotopic Effects on Physical and Chemical Stability

A common misconception is that the increased mass of ¹³C could significantly alter the stability of a labeled molecule. However, for most organic compounds, the substitution of ¹²C with ¹³C results in negligible changes to their physicochemical properties.

-

Bond Strength and Reactivity: The carbon-carbon and carbon-heteroatom bond strengths are only marginally affected by the isotopic substitution. This is because the electronic structure of the atom, which governs chemical bonding and reactivity, remains unchanged. While a slight kinetic isotope effect (KIE) can be observed, where bonds to the heavier isotope are slightly stronger and less reactive, this effect is generally very small for carbon and does not significantly impact the overall degradation kinetics under typical storage and experimental conditions.[6]

-

Physical Properties: Properties such as melting point, boiling point, and chromatographic retention time are virtually identical between a 13C6 labeled compound and its unlabeled analog.[7] This similarity is crucial for their use as internal standards, as it ensures they co-elute and experience similar ionization effects during chromatographic analysis.[7]

In essence, the chemical behavior of a 13C6 labeled compound is generally indistinguishable from that of its parent compound.[1] Therefore, the degradation pathways and stability profiles are expected to be highly comparable.

Assessing the Stability of 13C6 Labeled Compounds: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is equally important for validating the stability of 13C6 labeled compounds.[8][9] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and establishing its intrinsic stability.[10][11]

Experimental Protocol: Forced Degradation of a Hypothetical 13C6 Labeled Drug Substance

This protocol outlines a general procedure for conducting a forced degradation study on a 13C6 labeled compound.

Objective: To evaluate the stability of the 13C6 labeled drug substance under various stress conditions and to identify potential degradation products.

Materials:

-

13C6 Labeled Drug Substance

-

Unlabeled Drug Substance (for comparison)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, MS grade

-

Calibrated pH meter

-

HPLC-UV-MS system

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of both the 13C6 labeled and unlabeled drug substance in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Transfer 1 mL of the stock solution into a clear vial and place it in an oven at 80°C for 48 hours. For solid-state thermal stress, place a known quantity of the solid compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution and a known quantity of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At the end of the exposure period, neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV-MS method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the peak purity of the parent compound.

-

Calculate the mass balance to account for all degradation products.[5]

-

Identify and characterize the major degradation products using MS data.

-

Data Presentation: Comparative Stability Data

The following table summarizes hypothetical quantitative data from a forced degradation study, comparing a 13C6 labeled drug to its unlabeled counterpart. This data illustrates the expected high degree of similarity in their stability profiles.

| Stress Condition | Parameter | 13C6 Labeled Drug | Unlabeled Drug |

| Acid Hydrolysis | % Degradation | 12.5% | 12.8% |

| (0.1 N HCl, 60°C, 24h) | Major Degradant 1 (m/z) | +6 Da vs. Unlabeled | [M+H]+ of Degradant 1 |

| Mass Balance | 99.2% | 99.5% | |

| Base Hydrolysis | % Degradation | 8.2% | 8.5% |

| (0.1 N NaOH, 60°C, 24h) | Major Degradant 2 (m/z) | +6 Da vs. Unlabeled | [M+H]+ of Degradant 2 |

| Mass Balance | 99.8% | 100.1% | |

| Oxidation | % Degradation | 15.1% | 15.5% |

| (3% H₂O₂, RT, 24h) | Major Degradant 3 (m/z) | +6 Da vs. Unlabeled | [M+H]+ of Degradant 3 |

| Mass Balance | 98.9% | 99.2% | |

| Thermal Degradation | % Degradation | 5.5% | 5.7% |

| (80°C, 48h) | Major Degradant 4 (m/z) | +6 Da vs. Unlabeled | [M+H]+ of Degradant 4 |

| Mass Balance | 100.3% | 100.5% | |

| Photolytic Degradation | % Degradation | 18.9% | 19.2% |

| (ICH Q1B) | Major Degradant 5 (m/z) | +6 Da vs. Unlabeled | [M+H]+ of Degradant 5 |

| Mass Balance | 99.1% | 99.4% |

Visualization of Experimental Workflows

Workflow for Forced Degradation Studies

The following diagram illustrates the logical workflow for conducting a forced degradation study on a 13C6 labeled compound.

Signaling Pathway: Metabolic Flux Analysis using 13C6-Glucose

13C6-Glucose is commonly used to trace the metabolic fate of glucose through various pathways. The following diagram illustrates a simplified overview of central carbon metabolism, highlighting the flow of the ¹³C label from glucose.

Storage and Handling Recommendations

To ensure the long-term stability of 13C6 labeled compounds, proper storage and handling are essential.

-

Solid Form: Store in a tightly sealed container at the recommended temperature (often room temperature or refrigerated), protected from light and moisture.[12][13]

-

Solutions: For solutions, it is advisable to store them at -20°C or -80°C to minimize degradation and prevent microbial growth.[3] Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Conclusion

The physical and chemical stability of 13C6 labeled compounds is fundamentally similar to their unlabeled counterparts. The incorporation of the stable isotope ¹³C does not introduce significant changes in reactivity or susceptibility to degradation. A well-designed forced degradation study is a robust approach to confirm the intrinsic stability of a 13C6 labeled compound and to validate the stability-indicating nature of analytical methods. By understanding the stability profile and adhering to proper storage and handling procedures, researchers can ensure the integrity of their labeled compounds and the reliability of their experimental data in critical applications ranging from drug metabolism studies to systems biology research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

- 13. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-5 [isotope.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Trifluoromethylsalicylic acid-13C6 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis is a critical component of drug discovery and development, providing essential data for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. The accuracy and reliability of these studies are paramount for regulatory submissions. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. SIL-ISs, such as 4-Trifluoromethylsalicylic acid-13C6, offer significant advantages by minimizing variability and compensating for matrix effects, thereby improving the precision and accuracy of the analytical method.

This compound is the stable isotope-labeled analog of 4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). HTB is the main active metabolite of the antiplatelet drug triflusal.[1][2] Given that triflusal is rapidly metabolized to HTB, the accurate quantification of HTB in biological matrices is crucial for understanding the drug's pharmacokinetics and pharmacodynamics.[2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of triflusal and its primary metabolite, HTB, in human plasma.

Rationale for Using a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. Because this compound has the same chemical structure as HTB, with the only difference being the incorporation of six 13C atoms, it co-elutes with HTB and experiences similar matrix effects (ion suppression or enhancement). This co-elution and similar behavior allow for accurate correction of any analyte loss during sample processing and variations in instrument response, leading to more reliable and reproducible results.[4]

Experimental Protocols

This section details a representative experimental protocol for the quantification of triflusal and its metabolite HTB in human plasma using this compound as an internal standard. The protocol is a composite based on established methods for triflusal and HTB analysis.[1][5]

Materials and Reagents

-

Analytes: Triflusal, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB)

-

Internal Standard: this compound

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free) for calibration standards and quality control samples

-

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of triflusal, HTB, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of triflusal and HTB stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like triflusal and HTB from plasma.

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile:water is added).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and inject into the LC-MS/MS system.

dot

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of triflusal and HTB. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS)

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Gas | Nitrogen, 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Triflusal | 247.0 | 205.0 | 15 |

| HTB | 205.0 | 161.0 | 20 |

| This compound (IS) | 211.0 | 167.0 | 20 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

dot

Caption: Overall bioanalytical workflow.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The use of this compound as an internal standard is expected to yield excellent results for the following validation parameters:

| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance with this compound |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Excellent linearity over the desired concentration range. |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ). | High accuracy and precision due to effective correction for variability. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | A low LLOQ is achievable due to the high sensitivity and specificity of the method. |

| Selectivity & Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank biological matrix. | High selectivity is expected with MRM detection. |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. | Minimal matrix effect is anticipated as the SIL-IS co-elutes and experiences similar ionization effects as the analyte. |

| Recovery | Consistent and reproducible recovery across the concentration range. | Consistent recovery is expected. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). | Stability should be thoroughly evaluated as per regulatory guidelines. |

Representative Quantitative Data

The following table summarizes typical validation data for the quantification of triflusal and HTB in human plasma from published literature. While these studies did not use this compound, the data provides a baseline for expected performance. The use of a SIL-IS is anticipated to further improve precision and accuracy.

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%bias) | Reference |

| Triflusal | 20 - 5000 | 20 | < 10% | < 10% | ± 10% | [1] |

| HTB | 100 - 200,000 | 100 | < 10% | < 10% | ± 10% | [1] |

| Triflusal | 80 - 48,000 | 80 | < 15% | < 15% | ± 15% | [5] |

| HTB | 500 - 50,000 | 500 | < 15% | < 15% | ± 15% | [5] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of triflusal and its active metabolite, HTB, in biological matrices. The detailed protocol and validation guidelines presented in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical method. The implementation of a stable isotope-labeled internal standard is a critical step in ensuring the generation of accurate and reproducible data to support regulatory submissions and advance drug development programs.

References